molecular formula C13H18O2 B1584835 Ethyl mesitylacetate CAS No. 5460-08-2

Ethyl mesitylacetate

Cat. No. B1584835
CAS RN: 5460-08-2
M. Wt: 206.28 g/mol
InChI Key: OFZZPFNYAMIBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl mesitylacetate is a chemical compound with the IUPAC name ethyl 2-(2,4,6-trimethylphenyl)acetate . It is a product of the Thermo Scientific Chemicals brand .


Molecular Structure Analysis

The molecular formula of Ethyl mesitylacetate is C13H18O2 . The SMILES string representation is CCOC(CC1=C©C=C©C=C1C)=O .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl mesitylacetate .


Physical And Chemical Properties Analysis

Ethyl mesitylacetate is a liquid . Its exact physical and chemical properties such as density, boiling point, and flash point are not specified in the available sources .

Scientific Research Applications

. It’s often used in research and laboratory settings . However, the specific applications, methods of application, and results of using Ethyl mesitylacetate in scientific research are not readily available in the sources I have access to.

  • Proteomics Research : Ethyl mesitylacetate is mentioned as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

  • Organic Synthesis : Given its chemical structure, Ethyl mesitylacetate could potentially be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and theories that govern the course of reactions of organic compounds.

  • Chemical Analysis : Ethyl mesitylacetate could be used as a reference compound in various chemical analyses . In this context, it could be used to calibrate instruments or to confirm the identity of a compound.

  • Proteomics Research : Ethyl mesitylacetate is mentioned as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

  • Organic Synthesis : Given its chemical structure, Ethyl mesitylacetate could potentially be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and theories that govern the course of reactions of organic compounds.

  • Chemical Analysis : Ethyl mesitylacetate could be used as a reference compound in various chemical analyses . In this context, it could be used to calibrate instruments or to confirm the identity of a compound.

Safety And Hazards

Ethyl mesitylacetate should not be released into the environment . It is recommended to ensure adequate ventilation when handling this chemical and to avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

ethyl 2-(2,4,6-trimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-13(14)8-12-10(3)6-9(2)7-11(12)4/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZPFNYAMIBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278596
Record name ethyl mesitylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl mesitylacetate

CAS RN

5460-08-2
Record name 5460-08-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl mesitylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2,4,6-trimethylphenylacetate was prepared according to the general experimental method from 2,4,6-trimethylphenylboronic acid (164 mg, 1.00 mmol). After workup by column chromatography (hexane/ethyl acetate, 5:1), ethyl 2,4,6-trimethylphenylacetate is obtained as a colourless liquid in a yield of 62% of theory. 1H NMR (200 MHz, CDCl3): δ=6.89 (s, 2H), 4.10-4.25 (m, 2H), 3.67 (s, 2H), 2.27-2.37 (m, 9H), 1.27 (t, J=7.1 Hz, 3H) ppm; 13C NMR (50 MHz, CDCl3): δ=171.9, 137.4, 136.8, 129.3, 129.2, 61.1, 35.6, 21.3, 20.6, 14.7 ppm; MS (70 eV), m/z (%): 206 (23) [M+], 160, (7), 133 (100), 105 (10) 91 (11); IR (NaCl): ν=2978 (m), 2867 (w), 1732 (s), 1157 (m), 1031 (m) cm−1.
Quantity
164 mg
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl mesitylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl mesitylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl mesitylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl mesitylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl mesitylacetate
Reactant of Route 6
Ethyl mesitylacetate

Citations

For This Compound
8
Citations
RC FUSON, N RABJOHN, WJ Shenk Jr… - The Journal of …, 1944 - ACS Publications
… Ethyl mesitylacetate (III) could not be caused to react with … Ethyl mesitylacetate was made in 67% yield from mesitylacetonitrile … Condensation of ethyl mesitylacetate with ethyl oxalate. …
Number of citations: 5 pubs.acs.org
LI Goryunov, NM Romanova, GS Zhilovskii… - Russian Journal of …, 2007 - Springer
Reactions of fluoro-and chloromesitylene π-complexes [(η 6 -1-Hlg-2,4,6-Me 3 C 6 H 2 )(η 5 -C 5 EtMe 4 )Rh]-(BF 4 ) 2 (Hlg = F, Cl) with diethyl malonate anion in THF or acetone-d 6 at …
Number of citations: 6 link.springer.com
I Benaissa, L Pallova, ME Morantin… - … A European Journal, 2019 - Wiley Online Library
… However, only decomposition products were observed if highly hindered ethyl mesitylacetate was used as a coupling partner and the expected product, 5 e, could not be detected in the …
G Yuan, J Ren, X Ouyang, L Wang, M Wang, X Shen… - Molecules, 2016 - mdpi.com
This study investigated the effect of raw material, pressing, and glycosidase on the aromatic profile of goji berry wine. The free-run and the pressed juice of dried and fresh goji berries …
Number of citations: 17 www.mdpi.com
TL Tan - 1946 - search.proquest.com
… 1* The acyloin condensation appears to be hindered by crowding about the aloha, carbon atom of an ester# With ethyl mesitylacetate low yield of acyloin is obtained and with ethyl …
Number of citations: 0 search.proquest.com
NPR Onuska - 2021 - search.proquest.com
Photoinduced electron transfer (PET) can be defined as the promotion of an electron transfer reaction through absorption of a photon by a reactive species in solution. Photoredox …
Number of citations: 3 search.proquest.com
PG ABEND - 1958 - search.proquest.com
… heptatrienecarboxylate was the major product (bOjo); while ethyl 3,5-dimethylhydrocinnamate and ethyl mesitylacetate were formed in smaller amounts, …
Number of citations: 0 search.proquest.com
A CAIRNCROSS - 1963 - search.proquest.com
This dissertation has been 64—7136 m icrofilm ed exactly as received CAIRNCROSS, Allan, 1936- SUBSTITUTED TROPYLIUM IONS. Yale Page 1 This dissertation has been 64—…
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.